3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone
Overview
Description
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone, also known as DMEMQ, is a synthetic compound that belongs to the quinazolinone family. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Scientific Research Applications
Synthetic Applications and Chemical Reactions
Lithiation and Substitution Reactions
3-Amino-2-methyl-4(3H)-quinazolinone and its derivatives undergo lithiation, allowing for the synthesis of a range of substituted derivatives. These reactions demonstrate the compound's utility in synthetic organic chemistry, providing access to variously substituted quinazolinones for further chemical studies or applications (Keith Smith et al., 1996).
Biological and Pharmacological Studies
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to quinazolinones, exhibit potent cytotoxic activities against various cancer cell lines. This highlights the potential of quinazolinone derivatives in cancer therapy (L. Deady et al., 2003).
Anticonvulsant Activity
Several 3-amino-3,4-dihydro-2(1H)-quinazolinones show promise as anticonvulsants. This research indicates the potential use of these compounds in treating seizure disorders (M. J. Kornet et al., 1984).
Antiviral and Antimicrobial Research
Antiviral Activity
Novel (quinazolin-4-ylamino)methyl-phosphonates synthesized through microwave irradiation displayed anti-Tobacco mosaic virus (TMV) activity. This study suggests quinazolinone derivatives as potential antiviral agents (Hui Luo et al., 2012).
Antimicrobial Activity
Substituted quinazolinone derivatives have been evaluated for their antimicrobial properties, showing significant antibacterial and antifungal activities. This highlights their potential as antimicrobial agents (P. Chaitanya et al., 2018).
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-7-6-8-15(13-14)18-20-17-10-5-4-9-16(17)19(23)22(18)12-11-21(2)3/h4-10,13H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAYJVRACSLYFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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